Isocaffeine
CAS No.: 519-32-4
Cat. No.: VC21353404
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 519-32-4 |
---|---|
Molecular Formula | C8H10N4O2 |
Molecular Weight | 194.19 g/mol |
IUPAC Name | 1,3,9-trimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3 |
Standard InChI Key | LPHGQDQBBGAPDZ-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C |
Canonical SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C |
Chemical Identity and Structure
Isocaffeine, chemically known as 1,3,9-trimethylxanthine or 1,3,9-trimethylpurine-2,6-dione (CAS 519-32-4), is a structural isomer of caffeine. While caffeine features methyl groups at positions 1, 3, and 7 of the xanthine skeleton, isocaffeine contains methyl groups at positions 1, 3, and 9. This subtle structural difference results in significantly altered biological properties and cellular interactions compared to caffeine, despite sharing the same molecular formula C₈H₁₀N₄O₂ .
Physical and Chemical Properties
Isocaffeine exhibits distinctive physical and chemical properties that are well-characterized through both experimental and computational methods. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Isocaffeine
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄O₂ |
Molecular Weight | 194.19 g/mol |
Melting Point | 288-290°C (with decomposition) |
Boiling Point | 416.8±37.0°C (Predicted) |
Density | 1.45±0.1 g/cm³ (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
Water Solubility | >20 mg/mL |
pKa | 0.74±0.70 (Predicted) |
Flash Point | 205.9±26.5°C |
Storage Conditions | Room temperature |
The high melting point (288-290°C with decomposition) indicates strong intermolecular forces within its crystal structure . Isocaffeine demonstrates good water solubility (>20 mg/mL), an important consideration for pharmaceutical applications and environmental fate assessments .
Synthesis Methodologies
Several synthetic approaches for isocaffeine production have been documented in the literature. A prominent method involves the reaction between formic acid and 5-amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione.
The detailed synthesis procedure reported in the literature involves the following steps:
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A mixture of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione (1.5 g) and formic acid (10 mL) is refluxed for 3 hours under nitrogen atmosphere.
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Excess formic acid is evaporated under reduced pressure.
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The residue is extracted with CH₂Cl₂, washed with aqueous Na₂CO₃, dried over Na₂SO₄, and evaporated to dryness.
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The resulting material is purified by column chromatography (eluent CH₂Cl₂:MeOH, 10:1) to yield isocaffeine (0.5 g) as a white solid .
The synthesis yield reported is approximately 0.5 g. The product can be characterized through NMR spectroscopy, with the following spectral data: NMR (400 MHz, DMSO-d₆) δ (ppm): 3.22, 3.68, and 3.93 (all s, all 3H), 7.66 (s, 1H); and mass spectrometry: MS (EI) m/z: 195 [M+2]⁺ .
Alternative synthetic pathways involve various precursors including 6-chloro-1,3-dimethyl-5-nitro-pyrimidine-2,4-quinone, 1,3-Dimethyl-6-(methylamino)-5-nitrouracil, and 1,3-Dimethylbarbituric acid .
Pharmacological Properties and Mechanism of Action
Isocaffeine demonstrates pharmacological activities that distinguish it from other methylxanthines, particularly in its interactions with cellular systems and receptor targets.
Adenosine Receptor Interactions
Similar to other methylxanthines, isocaffeine functions as an adenosine receptor antagonist . Adenosine receptors are G protein-coupled receptors that mediate the physiological actions of adenosine. By antagonizing these receptors, isocaffeine can potentially influence various physiological processes including neurotransmission, cardiovascular function, and inflammatory responses.
Comparative Analysis with Other Methylxanthines
Comparative studies between isocaffeine and other methylxanthines provide valuable insights into structure-activity relationships within this class of compounds.
Table 2: Comparative Properties of Common Methylxanthines
Property | Caffeine | Theophylline | Theobromine | Isocaffeine |
---|---|---|---|---|
Methyl Group Positions | 1,3,7 | 1,3 | 3,7 | 1,3,9 |
Oil:Water Partition Coefficient | Highest | Medium | Low | Lowest |
Rate of Cellular Entry | Rapid | Medium | Low | Very Slow |
Effect on [Ca²⁺]ᵢ | Strong increase | Moderate increase | Minimal | No increase |
Molecular Surface Area (Ų) | 219.32 | 200.14 | 194.95 | Not reported |
Molecular Volume (ų) | 217.56 | 195.52 | 191.74 | Not reported |
The oil:water partition coefficient has been identified as a crucial factor influencing both membrane permeability and biological activity of methylxanthines. Research has established that the order of relative partitioning into oil follows the sequence: caffeine > theophylline > theobromine > isocaffeine, which directly corresponds to their respective rates of cellular entry .
This relationship between lipophilicity and cellular permeability helps explain the different physiological effects observed among methylxanthines. The researchers concluded that "many of the differences in the effects of these methylxanthines can be attributed to differences in membrane permeability due to differences in oil:water partition" .
Molecular Interaction Patterns
Detailed investigations of the molecular interaction patterns of methylxanthines have revealed significant differences in their surface properties and interaction profiles. While specific data for isocaffeine is limited, studies on related methylxanthines provide insights into potential interaction mechanisms.
An analysis of topology interaction patterns in xanthines showed variable distributions of N···O, N···N, O···H, N···H, and H···H interactions across caffeine, theophylline, and theobromine molecules . These differences in molecular interaction capabilities influence binding affinities to biological targets such as adenosine receptors.
For instance, caffeine molecules exhibit approximately 1.4% N···O and N···N interactions, 24.5% O···H interactions, 10.4% N···H interactions, and 45.2% H···H interactions . These interaction patterns likely differ for isocaffeine due to its unique methyl group positioning at N9 rather than N7.
Toxicological and ADMET Properties
Computational predictions of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of isocaffeine provide valuable insights into its potential pharmacokinetic behavior and safety profile.
Table 3: Predicted ADMET Properties of Isocaffeine
Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.31 |
Caco-2 Permeability | Negative | 55.02 |
Blood-Brain Barrier Penetration | Positive | 100.00 |
Human Oral Bioavailability | Positive | 85.71 |
Subcellular Localization | Mitochondria | 74.50 |
OATP2B1 Inhibition | Negative | 100.00 |
OATP1B1 Inhibition | Positive | 96.64 |
OATP1B3 Inhibition | Positive | 95.13 |
P-glycoprotein Inhibition | Negative | 95.01 |
P-glycoprotein Substrate | Negative | 94.80 |
CYP3A4 Inhibition | Negative | 96.18 |
Reproductive Toxicity | Positive | 65.56 |
Mitochondrial Toxicity | Positive | 87.50 |
Nephrotoxicity | Positive | 50.00 |
The mitochondrial localization prediction (74.50% probability) is particularly interesting given the predicted mitochondrial toxicity (87.50% probability), suggesting potential interactions with mitochondrial function .
Environmental Considerations
Recent environmental research has begun to include isocaffeine among the methylxanthines monitored in aquatic systems. Studies on methylxanthines in river systems demonstrate growing interest in understanding the environmental fate and potential impacts of less common methylxanthines like isocaffeine .
The presence of methylxanthines in surface waters is often associated with anthropogenic sources, including wastewater treatment plant effluents and agricultural runoff. Monitoring isocaffeine alongside more common methylxanthines like caffeine and theophylline can provide insights into contamination sources and environmental persistence .
Research Developments and Future Directions
Recent advances in the study of isocaffeine and related methylxanthines point to several promising research directions:
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The exploration of xanthines, including isocaffeine, as scaffolds for N-heterocyclic carbene complexes with potential medicinal applications represents an innovative approach to drug development . This strategy leverages the biological relevance of xanthines to create metallodrugs with anticancer and antimicrobial properties.
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Studies investigating the photocatalyzed oxidation of isocaffeine using nanostructured TiO₂ have examined both the chemical transformations and the potential cytotoxic and genotoxic effects toward ovarian cancer cells . This research direction suggests potential applications in both environmental remediation and anticancer therapy.
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Comparative studies of methylxanthines in biological systems continue to provide valuable insights into structure-activity relationships and membrane interactions, with implications for drug design and delivery systems.
Future research priorities may include:
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Detailed pharmacokinetic and pharmacodynamic studies specifically focusing on isocaffeine
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Investigation of potential therapeutic applications in contexts where its slower cellular uptake could be advantageous
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Development of novel derivatives and metal complexes based on the isocaffeine scaffold
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Environmental monitoring to better understand its occurrence, persistence, and potential ecological impacts
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